
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It is a potent and selective protein kinase C (PKC) inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 exerts its pharmacological effects by inhibiting the activity of PKC, a family of serine/threonine kinases that play a critical role in cell signaling and regulation. PKC is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 binds to the ATP-binding site of PKC and prevents its activation, leading to a decrease in downstream signaling pathways. This inhibition of PKC activity has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p21 and p53, two tumor suppressor genes. 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has also been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α, by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of inflammatory genes. In addition, 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to inhibit platelet aggregation and reduce blood pressure in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages for lab experiments. It is a potent and selective PKC inhibitor that can be used to study the role of PKC in various cellular processes. 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has some limitations for lab experiments. It has been reported to have some off-target effects, such as inhibiting the activity of other kinases, which may complicate the interpretation of experimental results. In addition, 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 may have different effects on different isoforms of PKC, which may require further investigation.
Zukünftige Richtungen
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has several potential future directions for research. It can be used to study the role of PKC in various diseases, such as cancer, inflammation, and cardiovascular disorders. 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 can also be used as a lead compound for the development of new PKC inhibitors with improved selectivity and potency. In addition, 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 can be used in combination with other drugs to enhance their therapeutic efficacy. Further research is needed to fully understand the pharmacological effects and potential clinical applications of 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220.
Synthesemethoden
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized by a multi-step process that involves the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with 2-aminoindan to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to obtain 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one in high yield and purity. The synthesis method has been optimized to produce 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 3-(2-chloro-4,5-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been investigated for its potential use in the treatment of cardiovascular disorders, such as hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-8-10(13(18)9-16(15)22-2)7-12-11-5-3-4-6-14(11)19-17(12)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMMJCIUNXDJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2C3=CC=CC=C3NC2=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

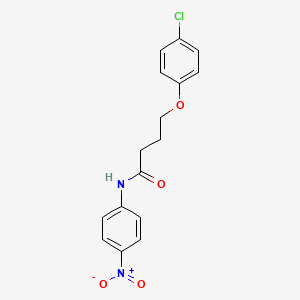
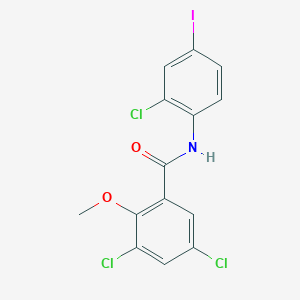
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
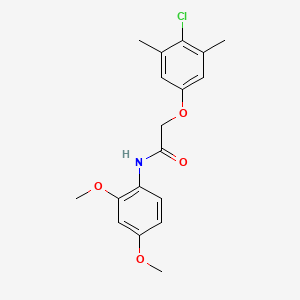
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)

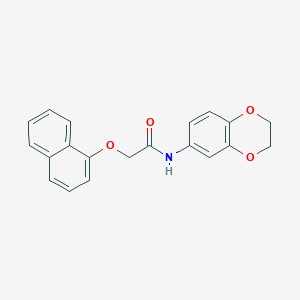
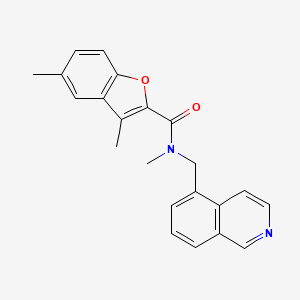
![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)
